(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate

Diels-Alder Stereoselective Synthesis Cycloaddition

Research chemists often find simple oxo-ester or larger S-alkyl thioester analogs fail to deliver the required stereoelectronic control in key C-C bond formations, leading to poor diastereoselectivity and low yields. (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate (CAS 1597410-45-1) directly solves this: • Enables endo-selective Diels-Alder cycloadditions unattainable with oxo-esters, cutting purification steps. • Its α-proton pKa (~21) allows enolate generation under mild conditions, reducing epimerization by >4 pKa units over oxygen esters. • The S-methyl thioester serves as a superior acyl transfer agent (C-S bond energy ~272 kJ/mol vs. ~358 kJ/mol for C-O), accelerating reactions. Sourced with confirmed (E)-stereochemistry, it’s in stock for immediate dispatch, ensuring your synthetic route proceeds without compromise.

Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
Cat. No. B12520572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate
Molecular FormulaC11H10O2S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCSC(=O)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H10O2S/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyAGMVIACYSONSBG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (E)-S-Methyl 2-Oxo-4-phenylbut-3-enethioate


(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate (CAS 1597410-45-1) is an α,β-unsaturated α-ketothioester distinguished by its conjugated enone and thioester functionalities . This dual electrophilic architecture confers distinct reactivity profiles compared to both simple thioesters and oxo-ester analogs, positioning it as a specialized intermediate in stereoselective synthesis and medicinal chemistry applications . Its procurement is driven by the need for precise (E)-stereochemistry and the unique S-methyl leaving group potential, which cannot be replicated by oxygen esters or larger S-alkyl derivatives without altering downstream reaction outcomes.

Why (E)-S-Methyl 2-Oxo-4-phenylbut-3-enethioate Cannot Be Substituted


Simple substitution of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate with its oxo-ester analog (methyl 2-oxo-4-phenylbut-3-enoate) or larger S-alkyl thioesters fails due to fundamental differences in electrophilicity, α-proton acidity, and stereoelectronic control [1]. Thioesters possess a lower pKa at the α-position (approximately 21.0 versus 25.6 for oxygen esters), enabling enolate generation under milder conditions and altering reaction pathways [2]. Furthermore, the C–S bond's weaker bond energy (~272 kJ/mol) compared to C–O (~358 kJ/mol) [3] renders thioesters significantly more reactive in acyl transfer and nucleophilic additions, while the S-methyl group provides a distinct steric and electronic profile that influences enantioselective transformations [4]. These intrinsic differences preclude generic interchange without compromising yield, stereoselectivity, or mechanistic pathway.

Comparative Evidence for (E)-S-Methyl 2-Oxo-4-phenylbut-3-enethioate


Enhanced Diels–Alder Stereoselectivity vs Oxo-Esters

In Diels–Alder cycloadditions with cyclopentadiene, α,β-unsaturated thioesters—including the (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate class—exhibit markedly enhanced stereoselectivity compared to the corresponding oxo-esters [1]. The thioester group promotes greater endo/exo differentiation both in the absence and presence of Lewis acid catalysts, yielding adduct ratios that favor the endo isomer more strongly than oxygen esters under identical conditions [1].

Diels-Alder Stereoselective Synthesis Cycloaddition

Higher α-Proton Acidity for Milder Enolate Generation

The α-proton of α,β-unsaturated thioesters exhibits a lower pKa (approximately 21.0) than that of corresponding oxygen esters (approximately 25.6) [1]. This ~4.6 pKa unit difference translates to a >10,000-fold greater acidity, enabling enolate formation under significantly milder basic conditions and facilitating reactions that are sluggish or require harsh activation with oxo-esters [2].

Enolate Chemistry C–H Acidity Synthetic Methodology

Inverse Diels–Alder Adducts Unavailable from Oxo-Esters

Replacement of an oxo-ester with a thioester group in α,β-unsaturated carbonyl systems permits the formation of inverse Diels–Alder adducts—products that are inaccessible using the less reactive symmetric fumarate analogs [1]. This divergence arises from the altered frontier molecular orbital interactions induced by the sulfur atom, which reverses the normal regioselectivity pattern observed with oxygen esters [1].

Cycloaddition Regioselectivity Building Block

Triphenylphosphine-Catalyzed Cyclization Advantage

α-Ketothioesters undergo smooth triphenylphosphine (PPh₃)-catalyzed cyclization with acetylenedicarboxylate esters under mild conditions, whereas α-ketooxoesters require more drastic conditions and exhibit limited substrate scope in the same transformation . This reactivity difference is attributed to a non-bonding 1,4-sulfur–oxygen interaction that stabilizes key intermediates in the thioester pathway .

Organocatalysis Cyclization α-Ketothioester

Superior Acyl Transfer Reactivity

Thioesters demonstrate 2- to 5-fold higher maximal hydrolysis rates compared to oxo-esters in lipolytic enzyme assays, with Km values 5- to 10-fold lower [1]. The standard free energy of hydrolysis (ΔG°') for thioesters is approximately -8 kcal/mol, versus -(3-4) kcal/mol for oxygen esters [2], reflecting the greater thermodynamic driving force for acyl transfer from the sulfur center.

Acyl Transfer Electrophilicity Enzymatic Hydrolysis

Distinct Mass Spectrometry Fragmentation

Lithiated α,β-unsaturated thioesters exhibit fragmentation pathways in ESI-MS/MS that are distinct from those of their oxo-ester counterparts, with electron-withdrawing substituents on the phenyl ring favoring loss of thiophenol (PhSH) as the predominant fragmentation channel [1]. This characteristic fragmentation provides a unique analytical signature for identity confirmation and purity assessment in quality control workflows.

Mass Spectrometry Analytical Characterization QC/QA

Application Scenarios for (E)-S-Methyl 2-Oxo-4-phenylbut-3-enethioate


Stereoselective Diels–Alder for Complex Scaffolds

Employ (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate as a dienophile in Diels–Alder reactions where enhanced endo selectivity is required relative to oxo-ester analogs [1]. The thioester group's stereoelectronic effects enable the synthesis of bicyclic frameworks with improved diastereocontrol, reducing purification steps and increasing isolated yields of the desired stereoisomer. This application is particularly valuable in the synthesis of natural product cores and pharmaceutical intermediates where stereochemical purity is critical [1].

Mild Enolate Generation for C–C Bond Formation

Leverage the lower α-proton pKa of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate to generate enolates under mild basic conditions, enabling aldol, Michael, and related C–C bond-forming reactions with acid- or base-sensitive functional groups [1][2]. The ~4.6 pKa unit advantage over oxygen esters translates to practical benefits such as reduced epimerization, broader substrate scope, and compatibility with complex molecular architectures [1].

Inverse Diels–Alder for Regioselective Cycloadducts

Utilize (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate to access inverse Diels–Alder adducts that are inaccessible with conventional oxo-ester dienophiles [1]. This divergent regioselectivity opens synthetic routes to cycloadducts with substitution patterns complementary to those obtained from oxygen esters, expanding the accessible chemical space for hit-to-lead optimization and fragment-based drug discovery [1].

1,2-Dicarbonyl Precursor for Bioactive Molecules

Deploy (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate as a stable 1,2-dicarbonyl-forming reagent in the synthesis of α-ketoamides, quinoxalinones, and related pharmacophores [1]. The α-ketothioester framework serves as a masked dicarbonyl equivalent, enabling late-stage functionalization under mild conditions without the handling challenges associated with α-keto acyl chlorides [1]. This approach is demonstrated in the efficient preparation of the anticancer drug indibulin and the natural product polyandrocarpamide C [1].

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